molecular formula C10H12N4OS2 B7137517 N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]thiadiazole-4-carboxamide

N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]thiadiazole-4-carboxamide

Cat. No.: B7137517
M. Wt: 268.4 g/mol
InChI Key: PCTVEEMPNIXWFU-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]thiadiazole-4-carboxamide is a heterocyclic compound that features both thiazole and thiadiazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of sulfur and nitrogen atoms in these rings contributes to their unique chemical properties and reactivity.

Properties

IUPAC Name

N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]thiadiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS2/c1-6-4-11-9(17-6)10(2,3)12-8(15)7-5-16-14-13-7/h4-5H,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTVEEMPNIXWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C)(C)NC(=O)C2=CSN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]thiadiazole-4-carboxamide typically involves the formation of the thiazole and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions to form the thiadiazole ring. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiazole and thiadiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]thiadiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of heterocyclic chemistry.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs, particularly as antimicrobial, antifungal, and anticancer agents.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]thiadiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiamine (Vitamin B1) and various thiazole-based drugs.

    Thiadiazole derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and its derivatives.

Uniqueness

N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]thiadiazole-4-carboxamide is unique due to the combination of both thiazole and thiadiazole rings in its structure This dual-ring system can confer a broader range of biological activities and chemical reactivity compared to compounds with only one of these rings

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